Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate
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Overview
Description
Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzodioxole ring, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid. This process can be carried out by adding oxalyl chloride to methanol solvent and stirring the mixture in an ice bath . The resulting ester can then be further reacted with ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as column chromatography using solvents like n-hexane and ethyl acetate are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly cyclooxygenase (COX) inhibitors.
Medicine: Explored for its cytotoxic properties against cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, making it a potential candidate for anti-inflammatory drugs.
Comparison with Similar Compounds
Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate can be compared with other benzodioxole derivatives such as:
Methyl 3,4-(methylenedioxy)phenylacetate: Similar structure but different functional groups.
Eutylone: A synthetic cathinone with a benzodioxole ring, used as a stimulant.
3,4-Methylenedioxycinnamic aldehyde: Another benzodioxole derivative with different biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological properties and potential therapeutic applications.
Properties
CAS No. |
91958-62-2 |
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Molecular Formula |
C13H15NO5 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[2-(1,3-benzodioxol-5-yl)ethylamino]-2-oxoacetate |
InChI |
InChI=1S/C13H15NO5/c1-2-17-13(16)12(15)14-6-5-9-3-4-10-11(7-9)19-8-18-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,15) |
InChI Key |
HIQDTQZLHINKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NCCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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